3-Pyridinecarboxamide, 6-(4-methyl-1-piperazinyl)-
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Overview
Description
3-Pyridinecarboxamide, 6-(4-methyl-1-piperazinyl)- is a chemical compound with the molecular formula C18H22N4O and a molecular weight of 310.39 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, 6-(4-methyl-1-piperazinyl)- typically involves the reaction of 3-pyridinecarboxamide with 4-methyl-1-piperazine under specific conditions. One common method involves the use of methyl (E)-2-cyano-3-(2-methylphenyl)prop-2-enoate as a starting material . The reaction is carried out in the presence of a suitable solvent and catalyst, often under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of 3-Pyridinecarboxamide, 6-(4-methyl-1-piperazinyl)- may involve large-scale synthesis using automated reactors. The process typically includes steps such as mixing, heating, and purification to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxamide, 6-(4-methyl-1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acids, while reduction may produce corresponding amines .
Scientific Research Applications
3-Pyridinecarboxamide, 6-(4-methyl-1-piperazinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide, 6-(4-methyl-1-piperazinyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-3-pyridinecarboxamide
- 6-Chloro-N-tert-butylnicotinamide
- 2,6-Dichloro-4-(o-tolyl)nicotinonitrile
Uniqueness
3-Pyridinecarboxamide, 6-(4-methyl-1-piperazinyl)- stands out due to its unique combination of a pyridinecarboxamide core with a piperazine ring. This structure imparts specific chemical and biological properties, making it valuable in various research applications .
Properties
CAS No. |
54864-90-3 |
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Molecular Formula |
C11H16N4O |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H16N4O/c1-14-4-6-15(7-5-14)10-3-2-9(8-13-10)11(12)16/h2-3,8H,4-7H2,1H3,(H2,12,16) |
InChI Key |
BXCIAKSGILXTAC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=C2)C(=O)N |
Origin of Product |
United States |
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